Tenalisib (RP6530) is a potent, highly selective, next-generation, orally bioavailable, dual inhibitor of phosphoinositide 3-kinase (PI3K) δ and γ isoforms, and salt-inducible kinase 3 (SIK3) [, , ]. It exhibits nanomolar inhibitory potency against these targets []. In scientific research, Tenalisib serves as a valuable tool to investigate the roles of PI3Kδ, PI3Kγ, and SIK3 in various cellular processes and disease models.
Tenalisib exerts its biological effects primarily by inhibiting PI3Kδ, PI3Kγ, and SIK3 []. These enzymes play crucial roles in signal transduction pathways regulating cell growth, proliferation, survival, metabolism, and immune responses.
PI3K Inhibition: Tenalisib potently inhibits both PI3Kδ and PI3Kγ, which are predominantly expressed in hematopoietic cells and play key roles in B-cell and T-cell development and activation []. By inhibiting PI3Kδ/γ, Tenalisib disrupts downstream signaling pathways, leading to reduced proliferation and survival of malignant cells.
SIK3 Inhibition: Tenalisib's major metabolite, IN0385, exhibits potent inhibitory activity against SIK3 [, ]. SIK3 is involved in various cellular processes, including glucose homeostasis, lipid metabolism, and tumorigenesis. Inhibition of SIK3 by Tenalisib may contribute to its anti-tumor activity, although the exact mechanisms are still under investigation.
Impact on Tumor Microenvironment: In pre-clinical models, Tenalisib has been shown to modulate the tumor microenvironment by reprogramming tumor-associated macrophages (TAMs) from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype []. Additionally, Tenalisib has demonstrated a marked reduction in angiogenesis in preclinical studies [].
T-cell Lymphoma (TCL): Tenalisib has demonstrated significant clinical activity as a single agent and in combination with other therapies in relapsed/refractory TCL [, , , , , ]. It has shown promising overall response rates and manageable safety profiles in clinical trials for both peripheral TCL (PTCL) and cutaneous TCL (CTCL).
Chronic Lymphocytic Leukemia (CLL): Preclinical studies showed that Tenalisib effectively induced cytotoxicity in patient-derived CLL cells and synergized with fludarabine and ibrutinib []. Clinical trials are ongoing to evaluate its efficacy and safety in relapsed/refractory CLL.
Classical Hodgkin Lymphoma (cHL): Research suggests that combining Tenalisib with pembrolizumab, a PD-1 inhibitor, could enhance anti-tumor activity in cHL []. Clinical trials are underway to investigate this combination therapy.
Breast Cancer: Preclinical studies have shown that Tenalisib enhances the activity of chemotherapeutic agents like paclitaxel and doxorubicin in breast cancer cell lines [, ]. Phase II clinical trials are ongoing to evaluate its efficacy and safety as a single agent in patients with locally advanced or metastatic breast cancer, including hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) subtypes.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2